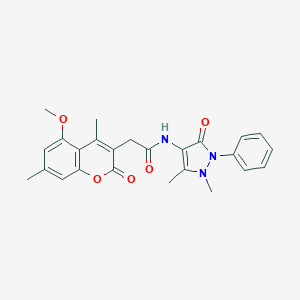![molecular formula C24H17ClN2O6 B258052 Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B258052.png)
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromenopyrroles and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit angiogenesis by inhibiting the VEGF signaling pathway. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potential therapeutic applications. Additionally, it has been found to have low toxicity and is well-tolerated in animal models. However, one of the major limitations is the lack of clinical studies to evaluate its safety and efficacy in humans.
Orientations Futures
There are various future directions for research on Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One of the major directions is to evaluate its safety and efficacy in clinical trials. Additionally, there is a need to investigate its potential applications in other diseases like cardiovascular disease and diabetes. Further research is also needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound to facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported in various scientific studies. One of the most common methods involves the reaction of 7-chloro-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine with 5-methyl-3-isoxazolecarboxylic acid, followed by cyclization with ethyl 2-oxo-2-phenylacetate and subsequent methylation.
Applications De Recherche Scientifique
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have potential therapeutic applications in various scientific studies. One of the major applications is in the treatment of cancer. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C24H17ClN2O6 |
|---|---|
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
methyl 4-[7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H17ClN2O6/c1-11-8-17-15(10-16(11)25)21(28)19-20(13-4-6-14(7-5-13)24(30)31-3)27(23(29)22(19)32-17)18-9-12(2)33-26-18/h4-10,20H,1-3H3 |
Clé InChI |
BBSIZOZBVOTGQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC(=C(C=C4C3=O)Cl)C)C5=CC=C(C=C5)C(=O)OC |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(=O)OC)C5=NOC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)
![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)
![9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)
![N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine](/img/structure/B258039.png)
![2-amino-4-(2,6-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258060.png)
![2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258063.png)
